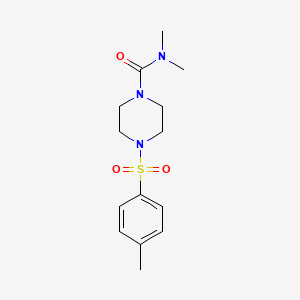

N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide

Description

N,N-Dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a piperazine derivative featuring a carboxamide group at the 1-position (N,N-dimethyl substitution) and a 4-methylphenylsulfonyl moiety at the 4-position of the piperazine ring. This structure combines hydrophobic (methyl groups) and electron-withdrawing (sulfonyl) elements, making it a candidate for diverse biological applications, including receptor modulation and enzyme inhibition. Piperazine carboxamides and sulfonamides are widely explored in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding via the carboxamide/sulfonyl groups .

Properties

IUPAC Name |

N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-12-4-6-13(7-5-12)21(19,20)17-10-8-16(9-11-17)14(18)15(2)3/h4-7H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTNQOBDVHKENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801806 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the following steps:

Piperazine Formation: : Piperazine is synthesized through the reaction of ethylene diamine with formaldehyde under acidic conditions.

Sulfonylation: : The piperazine core is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.

Carboxamide Formation: : Finally, the carboxamide group is introduced by reacting the sulfonylated piperazine with dimethylcarbamoyl chloride in the presence of a base.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N,N-Dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form sulfonyl derivatives.

Reduction: : Reduction reactions can be used to modify the sulfonyl group.

Substitution: : Substitution reactions at the piperazine ring can introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonyl chlorides, amides, and other derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: : The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: : It is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group plays a crucial role in binding to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Piperazine Carboxamide Core

The carboxamide group's substitution pattern significantly impacts physicochemical and metabolic properties:

Key Insights :

Variations in the Sulfonyl Group

The sulfonyl group's substituents influence electronic and steric interactions:

Key Insights :

- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group (electron-donating) increases lipophilicity compared to nitro-substituted analogs, favoring membrane permeability .

- Steric Effects : Bulky mesityl groups hinder molecular packing, as seen in crystallography studies, whereas 4-methylphenyl allows tighter crystal lattice formation .

Aromatic Ring Modifications

Variations in the aryl group attached to sulfonyl or carboxamide moieties alter biological and physical properties:

Key Insights :

- Halogenation : Chloro or bromo substituents enhance molecular rigidity and participate in halogen bonding, critical for crystal packing .

- Methyl Substitution : The 4-methyl group in the target compound balances hydrophobicity without introducing steric clashes, as seen in androgen receptor antagonists like YM580 .

Biological Activity

N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Chemical Formula : C13H19N3O2S

- Molecular Weight : 273.37 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, particularly those related to prostaglandin synthesis. It affects the enzymatic activity of AKR1C3, which plays a role in converting various substrates into bioactive lipids that promote inflammation and proliferation .

- Modulation of Hormonal Activity : The compound may influence hormonal pathways by modulating the conversion of estrone to estradiol and progesterone to its active forms, thereby impacting estrogen-dependent processes in conditions such as endometriosis .

- Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated potential as inhibitors of human acetylcholinesterase, which is critical in managing neurodegenerative diseases like Alzheimer's .

Inflammation and Pain Management

The inhibition of AKR1C3 suggests a potential role in managing inflammatory conditions. By reducing pro-inflammatory mediators, this compound could be beneficial in treating diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Neuroprotective Effects

Given its potential acetylcholinesterase inhibitory activity, there is a hypothesis that this compound could offer neuroprotective benefits, making it a candidate for further exploration in neurodegenerative disorders .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Bains et al. (2010) | Identified AKR1C3 as a key player in inflammation; compounds inhibiting this enzyme showed reduced inflammatory markers in vivo. |

| Smuc & Rizner (2009) | Demonstrated that AKR1C3 inhibition leads to decreased estradiol levels, suggesting implications for hormone-dependent cancers. |

| Varadaraju et al. (2013) | Explored piperazine derivatives as acetylcholinesterase inhibitors; suggested potential therapeutic applications in Alzheimer’s disease. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.